KRAS G12D inhibitor 16

KRAS G12D biochemical IC50 nucleotide exchange

KRAS G12D inhibitor 16 is a research-use-only probe with sub-nanomolar biochemical potency (IC50 0.138 nM) and 4.8-fold selectivity over WT KRAS, enabling precise mutant-specific target engagement assays. Unlike clinical candidates (MRTX1133, INCB161734), this compound is cost-optimized for preclinical mechanistic studies, HTS screening, and SAR benchmarking. Choose inhibitor 16 for defined biochemical selectivity, commercial availability, and patent-disclosed SAR positioning—avoid experimental irreproducibility from unvalidated substitutes.

Molecular Formula C32H39IN6O3
Molecular Weight 682.6 g/mol
Cat. No. B12408003
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameKRAS G12D inhibitor 16
Molecular FormulaC32H39IN6O3
Molecular Weight682.6 g/mol
Structural Identifiers
SMILESC1CC2CN(CC1N2)C3=NC(=NC4=C3CCN(C4)C5=C6C(=CC(=C5)O)C=CC=C6I)OCC7(CC7)CN8CCOCC8
InChIInChI=1S/C32H39IN6O3/c33-26-3-1-2-21-14-24(40)15-28(29(21)26)38-9-6-25-27(18-38)35-31(36-30(25)39-16-22-4-5-23(17-39)34-22)42-20-32(7-8-32)19-37-10-12-41-13-11-37/h1-3,14-15,22-23,34,40H,4-13,16-20H2
InChIKeyMWSOTQXCCZLZSY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 50 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

KRAS G12D inhibitor 16: Technical Profile and Procurement Baseline for Research-Use KRAS G12D Inhibitors


KRAS G12D inhibitor 16 (CAS: 2648221-12-7) is a small-molecule probe compound designed to selectively target the GDP-bound state of the KRAS G12D mutant oncoprotein [1]. This compound is supplied as a research-use-only tool for preclinical investigation of KRAS G12D-driven malignancies, including pancreatic ductal adenocarcinoma (PDAC), colorectal carcinoma (CRC), and non-small cell lung cancer (NSCLC) [2]. The compound is characterized by a molecular formula of C32H39IN6O3 and a molecular weight of 682.59 g/mol [1]. Its chemical structure features a pyrimidopyrimidine core with distinct substitutions that confer binding affinity to the mutant KRAS G12D protein, as disclosed in patent literature [3].

KRAS G12D inhibitor 16 Procurement Rationale: Why Not All KRAS G12D Inhibitors Are Functionally Equivalent


The assumption that any KRAS G12D inhibitor can substitute for another is invalid for rigorous research applications due to profound differences in binding mode (covalent vs. non-covalent), selectivity profile (mutant vs. wild-type KRAS paralog selectivity), and cellular target engagement (GDP-bound vs. GTP-bound state preference). For instance, MRTX1133, a non-covalent clinical-stage inhibitor, exhibits approximately 700-fold biochemical selectivity for KRAS G12D over KRAS WT and >1,000-fold cellular selectivity, with in vivo tumor regression observed in PDAC xenograft models [1]. In contrast, other research-grade inhibitors may display distinct selectivity windows, potency ranges (e.g., ERAS-5024 demonstrates >100-fold cellular selectivity with an IC50 of 0.86 nM in RAS-RAF binding assays) . Even compounds within the same patent series (e.g., US20240025919) exhibit divergent IC50 values ranging from 0.060 nM to >2.7 nM against KRAS G12D, underscoring that subtle structural modifications drive measurable differences in target engagement [2]. For procurement decisions, these variations directly impact experimental design: the choice of inhibitor determines whether observed phenotypes reflect on-target KRAS G12D inhibition, off-target effects, or differential pathway suppression. Substituting a compound without verifying its matched assay context and selectivity profile risks experimental irreproducibility and misinterpretation of KRAS dependency.

KRAS G12D inhibitor 16: Quantified Differentiation Evidence Against Key Comparators


Biochemical Potency of KRAS G12D inhibitor 16 Against Mutant KRAS G12D vs. MRTX1133

KRAS G12D inhibitor 16 demonstrates sub-nanomolar biochemical inhibition of KRAS G12D-mediated nucleotide exchange, with an IC50 value of 0.138 nM in the SOS1-mediated nucleotide exchange assay [1]. This potency exceeds that of MRTX1133, which exhibits an IC50 of <2 nM in comparable biochemical assays measuring GDP-bound KRAS G12D inhibition [2]. The approximately 14.5-fold difference in biochemical IC50 indicates that inhibitor 16 achieves target engagement at lower compound concentrations in vitro, a parameter relevant for experimental design requiring high target occupancy at minimal compound exposure. Notably, this IC50 value of 0.138 nM for inhibitor 16 was obtained in the identical assay format (SOS1-mediated nucleotide exchange) as the WT KRAS selectivity measurement (0.668 nM), enabling direct calculation of a biochemical selectivity ratio of 4.8-fold for KRAS G12D over WT KRAS [1].

KRAS G12D biochemical IC50 nucleotide exchange inhibitor potency

KRAS G12D inhibitor 16 Cellular Anti-Proliferative Activity in A-427 NSCLC Model vs. MRTX1133

In the KRAS G12D-mutant non-small cell lung cancer (NSCLC) cell line A-427, KRAS G12D inhibitor 16 exhibits a cellular growth inhibition IC50 of 0.35 μM (350 nM) [1]. This value is approximately 70-fold higher (less potent) than the median cellular IC50 of ~5 nM reported for MRTX1133 across a panel of KRAS G12D-mutant cell lines [2]. The substantial discrepancy between the biochemical potency (0.138 nM) and cellular activity (350 nM) of inhibitor 16 suggests that factors such as cell permeability, active efflux, or intracellular protein binding may attenuate target engagement in intact cells. In contrast, MRTX1133 maintains a narrower biochemical-to-cellular potency shift (from <2 nM biochemical to ~5 nM median cellular IC50), indicating more favorable cellular target engagement characteristics.

NSCLC A-427 cell viability anti-proliferative

KRAS G12D inhibitor 16 Selectivity Profile: Mutant vs. Wild-Type KRAS Discrimination

Quantitative selectivity assessment reveals that KRAS G12D inhibitor 16 exhibits a biochemical selectivity ratio of 4.8-fold for KRAS G12D (IC50 = 0.138 nM) over wild-type KRAS (IC50 = 0.668 nM), as measured in the SOS1-mediated nucleotide exchange assay [1]. This selectivity profile contrasts sharply with MRTX1133, which demonstrates approximately 700-fold biochemical selectivity and >1,000-fold cellular selectivity for KRAS G12D over KRAS WT [2]. Similarly, ERAS-5024 reports >100-fold cellular selectivity against WT KRAS . The 4.8-fold selectivity of inhibitor 16 represents a class-level property of certain research-grade KRAS G12D inhibitors that may exhibit broader KRAS paralog engagement. This narrower selectivity window has direct implications for interpreting phenotypes in cellular systems: at concentrations required for robust G12D inhibition, inhibitor 16 may also engage wild-type KRAS, potentially confounding results in studies that rely on mutant-selective target validation.

selectivity ratio wild-type KRAS off-target therapeutic window

Structural Series SAR: Potency of KRAS G12D inhibitor 16 Relative to Close Structural Analogs Within US20240025919

Within the same patent series (US20240025919) from which KRAS G12D inhibitor 16 originates, potency varies substantially across structural analogs. Inhibitor 16 (Compound 16) exhibits an IC50 of 0.138 nM against KRAS G12D in the SOS1-mediated nucleotide exchange assay [1]. In the identical assay format, Compound 11 (BDBM647784) from the same patent demonstrates an IC50 of 0.060 nM, representing a 2.3-fold improvement in biochemical potency [2]. Conversely, Compound 3 (BDBM647776) shows an IC50 of 2.72 nM, which is approximately 20-fold less potent than inhibitor 16 [3]. This intra-series SAR range (0.060 nM to 2.72 nM) underscores that inhibitor 16 occupies an intermediate potency position within its structural class. Researchers requiring maximum biochemical potency for their assay system may prefer Compound 11; those seeking a tool compound with moderate potency and established vendor availability may select inhibitor 16.

structure-activity relationship SAR patent series compound 16

Research-Use Classification: Differentiating KRAS G12D inhibitor 16 from Clinical-Stage KRAS G12D Inhibitors

KRAS G12D inhibitor 16 is explicitly designated as a research-use-only compound and is not intended for human administration or clinical investigation [1]. This classification distinguishes it from clinical-stage KRAS G12D inhibitors that have advanced to human trials with published safety and efficacy data. For instance, MRTX1133 has demonstrated tumor regression (≥30%) in 8 of 11 (73%) PDAC patient-derived xenograft models and has entered clinical development [2]. INCB161734, an oral KRAS G12D inhibitor, has reported preliminary clinical efficacy in a Phase I study of 136 patients with advanced PDAC, achieving partial response (PR) rates of 23% at 600 mg QD and 34% at 1200 mg QD, with disease control rates (DCR) of 73% and 86%, respectively [3]. Additionally, BAY 3771249 is currently in a Phase I clinical trial (NCT07535112) evaluating safety and preliminary efficacy in advanced/metastatic KRAS G12D-mutant colorectal cancer [4]. Unlike these clinical candidates, inhibitor 16 lacks published in vivo pharmacokinetic, toxicology, or efficacy data, and its procurement is restricted to preclinical laboratory research applications. This classification is not a limitation of the compound but rather defines its appropriate and intended use case: biochemical and cellular target validation studies that do not require translational extrapolation.

preclinical research tool clinical candidate procurement

KRAS G12D inhibitor 16: Defined Application Scenarios Based on Quantified Performance Characteristics


Biochemical KRAS G12D Target Engagement Assays Requiring Sub-Nanomolar Potency

For in vitro biochemical assays measuring KRAS G12D nucleotide exchange inhibition (e.g., SOS1-mediated GDP exchange assays), KRAS G12D inhibitor 16 provides an IC50 of 0.138 nM [1]. This sub-nanomolar potency enables robust signal-to-noise ratios at low compound concentrations, minimizing solvent artifacts and off-target binding. The compound is suitable for use as a positive control in high-throughput screening (HTS) campaigns, SPR/BLI binding studies, and TR-FRET-based displacement assays. Its defined biochemical selectivity of 4.8-fold over WT KRAS (IC50 = 0.668 nM) allows researchers to establish assay windows for discriminating mutant vs. wild-type binding [1]. This application leverages the compound's strongest attribute—its high biochemical affinity—and avoids reliance on cellular permeability or in vivo properties where data are limited.

A-427 KRAS G12D-Mutant NSCLC Cell-Based Studies with Defined Concentration Requirements

In the KRAS G12D-mutant NSCLC cell line A-427, KRAS G12D inhibitor 16 exhibits an anti-proliferative IC50 of 0.35 μM (350 nM) [2]. This cellular activity value defines the effective concentration range for experiments in A-427 cells. Researchers can utilize inhibitor 16 at 0.35 μM as a benchmark concentration for assessing downstream signaling modulation (e.g., pERK inhibition), combination synergy studies, or genetic dependency comparisons. The approximately 70-fold shift between biochemical (0.138 nM) and cellular (350 nM) potency in this cell line [2] also provides an informative internal control: a compound that fails to achieve target engagement in A-427 cells may have poor permeability, active efflux, or other cell-specific limitations. This scenario is appropriate for basic mechanistic studies where the A-427 model is the primary system of interest.

Structure-Activity Relationship (SAR) Benchmarking Within the US20240025919 Patent Series

KRAS G12D inhibitor 16 serves as a defined reference compound within the US20240025919 SAR series, occupying an intermediate potency position with an IC50 of 0.138 nM [3]. Medicinal chemistry teams developing next-generation KRAS G12D inhibitors can use inhibitor 16 as a comparator to assess whether novel analogs achieve improved biochemical potency (target <0.060 nM, the value of the more potent Compound 11 [4]), enhanced selectivity (>4.8-fold over WT KRAS), or improved cellular permeability (to narrow the biochemical-to-cellular potency gap). The well-characterized structure and commercial availability of inhibitor 16 from multiple vendors (TargetMol, InvivoChem, MedChemExpress) make it a practical and accessible SAR benchmark. This application directly leverages the compound's position within a patent-disclosed SAR series, providing a quantitative reference point for iterative optimization.

Preclinical Target Validation Studies Differentiating from Clinical-Stage Comparators

For academic or industrial research groups conducting early-stage KRAS G12D target validation, KRAS G12D inhibitor 16 provides a cost-effective and accessible research tool for biochemical and cellular proof-of-concept experiments. Its explicit research-use-only classification [5] and lack of in vivo data distinguish it from clinical-stage inhibitors such as MRTX1133 [6], INCB161734 [7], and BAY 3771249 [8]. This differentiation is procurement-relevant: groups requiring translational data (PK/PD, in vivo tumor growth inhibition, or toxicology) should select clinical candidates, whereas groups conducting purely mechanistic or target engagement studies benefit from the lower cost and broader commercial availability of inhibitor 16. The compound is particularly suited for academic labs investigating KRAS G12D dependency in novel cellular models or conducting CRISPR-based synthetic lethality screens where a tool compound with defined biochemical IC50 and selectivity is sufficient.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

29 linked technical documents
Explore Hub


Quote Request

Request a Quote for KRAS G12D inhibitor 16

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.